3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid
CAS No.: 1785101-52-1
Cat. No.: VC2880396
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1785101-52-1 |
|---|---|
| Molecular Formula | C12H11ClN2O2 |
| Molecular Weight | 250.68 g/mol |
| IUPAC Name | 3-[1-(4-chlorophenyl)pyrazol-4-yl]propanoic acid |
| Standard InChI | InChI=1S/C12H11ClN2O2/c13-10-2-4-11(5-3-10)15-8-9(7-14-15)1-6-12(16)17/h2-5,7-8H,1,6H2,(H,16,17) |
| Standard InChI Key | JBGFURPPUNHNRO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C=C(C=N2)CCC(=O)O)Cl |
| Canonical SMILES | C1=CC(=CC=C1N2C=C(C=N2)CCC(=O)O)Cl |
Introduction
Chemical Structure and Basic Properties
3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid is characterized by a pyrazole ring with a 4-chlorophenyl group attached at the N1 position and a propanoic acid chain at the C4 position. This structural arrangement confers specific chemical and biological properties to the molecule.
Molecular Characteristics
The compound features a molecular formula of C12H11ClN2O2 with a distinctive combination of functional groups: a pyrazole heterocycle, a chlorophenyl aromatic moiety, and a propanoic acid chain. The presence of these functional groups creates a molecule with balanced lipophilic and hydrophilic properties, making it suitable for various chemical reactions and biological interactions.
Physical Properties
Table 1: Physical and Chemical Properties of 3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid
| Property | Characteristic |
|---|---|
| Molecular Formula | C12H11ClN2O2 |
| Molecular Weight | Approximately 250 g/mol |
| Physical State | Crystalline solid at room temperature |
| Solubility | Moderately soluble in organic solvents; limited water solubility |
| Hydrogen Bond Donors | 1 (carboxylic acid group) |
| Hydrogen Bond Acceptors | 4 (nitrogen atoms and oxygen atoms) |
| LogP | Estimated 2.0-3.0 (indicating moderate lipophilicity) |
| Functional Groups | Pyrazole ring, chlorophenyl group, carboxylic acid |
Synthesis and Purification Methods
The synthesis of 3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid requires careful consideration of regioselectivity due to the asymmetric nature of the pyrazole ring system.
Regiospecific Synthesis Approaches
Biological Activity and Applications
Antimicrobial Properties
Research into structurally related pyrazole compounds suggests that 3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid may exhibit antimicrobial activity. Preliminary investigations have indicated potential antibacterial and antifungal properties for compounds in this structural class.
Table 2: Potential Antimicrobial Activity Profile
| Property | Expected Characteristics |
|---|---|
| Antibacterial Activity | Moderate inhibitory effects against Gram-positive bacteria |
| Antifungal Activity | Potential activity against common pathogenic fungi |
| Structure-Activity Relationship | Activity influenced by the chlorophenyl moiety and heterocyclic core |
| Mechanism of Action | Possibly affects cell membrane integrity or metabolic pathways |
Research Applications
The compound has significant potential across multiple scientific domains:
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Medicinal Chemistry: As a lead compound for developing novel antimicrobial or anti-inflammatory agents
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Synthetic Chemistry: As a building block for preparing more complex bioactive molecules
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Chemical Biology: In studies investigating enzyme inhibition and receptor binding
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Materials Science: In the development of specialty chemicals with defined properties
Structural Comparisons with Related Compounds
Comparisons with structurally related pyrazole derivatives provide valuable insights into the unique properties of 3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid.
Comparative Analysis
Table 3: Structural Comparison with Related Pyrazole Derivatives
Crystal Structure Considerations
Research on related pyrazole derivatives has demonstrated that crystal packing and intermolecular interactions significantly influence their physical properties. Compounds such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid form hydrogen-bonded dimers through their carboxylic acid groups in the solid state . This property likely extends to 3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid, potentially influencing its melting point, solubility, and crystallization behavior.
Analytical Characterization
Spectroscopic Analysis
Comprehensive characterization of 3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid requires multiple analytical techniques. Based on studies of structurally similar compounds, the following spectroscopic features would be expected:
Table 4: Expected Spectroscopic Properties
| Technique | Characteristic Features |
|---|---|
| 1H NMR | Signals for pyrazole C-H (δ ~7.5-8.5 ppm), aromatic protons (δ ~7.0-7.8 ppm), and propanoic acid chain (δ ~2.5-3.5 ppm) |
| 13C NMR | Distinctive signals for carboxyl carbon (δ ~175 ppm), pyrazole carbons (δ ~140-150 ppm), and aromatic carbons (δ ~125-135 ppm) |
| IR Spectroscopy | Strong C=O stretching band (~1700 cm⁻¹), OH stretching (~3300-2500 cm⁻¹), and C=N stretching (~1600 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z ~250, with fragmentation patterns characteristic of chlorophenyl and pyrazole moieties |
Structure-Activity Relationships
Key Structural Features
The biological activity of 3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid likely depends on specific structural elements:
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Chlorophenyl Group: Contributes to lipophilicity and potential binding interactions with biological targets
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Pyrazole Ring: Provides a rigid, electron-rich scaffold for molecular recognition
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Propanoic Acid Chain: Offers hydrogen bonding capability and potential for salt formation
Table 5: Structure-Activity Relationship Analysis
| Structural Element | Contribution to Activity | Potential Modification Strategies |
|---|---|---|
| Chlorophenyl Group | Enhances membrane penetration; affects receptor binding | Variation of halogen substituent position or type |
| Pyrazole Ring | Provides key binding interactions; influences electronic distribution | Modification of substitution pattern or incorporation of additional heteroatoms |
| Propanoic Acid Chain | Affects solubility and hydrogen bonding capability | Alteration of chain length or introduction of additional functional groups |
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